BenchChemオンラインストアへようこそ!

1-(3-Phenylpropyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

TRPV1 antagonist Pain Structure-Activity Relationship (SAR)

The compound 1-(3-Phenylpropyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1203282-40-9) is a synthetic tetrahydroquinoline urea derivative. It belongs to a class of compounds primarily investigated for their activity as vanilloid receptor 1 (TRPV1/VR1) antagonists.

Molecular Formula C22H29N3O3S
Molecular Weight 415.55
CAS No. 1203282-40-9
Cat. No. B2930651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Phenylpropyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS1203282-40-9
Molecular FormulaC22H29N3O3S
Molecular Weight415.55
Structural Identifiers
SMILESCCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCCCC3=CC=CC=C3
InChIInChI=1S/C22H29N3O3S/c1-2-16-29(27,28)25-15-7-11-19-17-20(12-13-21(19)25)24-22(26)23-14-6-10-18-8-4-3-5-9-18/h3-5,8-9,12-13,17H,2,6-7,10-11,14-16H2,1H3,(H2,23,24,26)
InChIKeyIUTGNYAOVROIIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Phenylpropyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS 1203282-40-9: A Tetrahydroquinoline Urea TRPV1 Antagonist for Pain and Urology Research


The compound 1-(3-Phenylpropyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1203282-40-9) is a synthetic tetrahydroquinoline urea derivative [1]. It belongs to a class of compounds primarily investigated for their activity as vanilloid receptor 1 (TRPV1/VR1) antagonists [2]. The core structure features a tetrahydroquinoline scaffold, a propylsulfonyl group at the 1-position, and a 3-phenylpropyl urea side chain at the 6-position. The primary therapeutic area of interest for this class includes pain and urological disorders such as overactive bladder [2].

Why Tetrahydroquinoline Urea Analogs Are Not Interchangeable for TRPV1 Antagonism: The Case of 1-(3-Phenylpropyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea


Substitution of this compound with other in-class tetrahydroquinoline ureas is not trivial due to the dramatic impact of substituent position on target potency and off-target CYP3A4 inhibition. A foundational SAR study by Schmidt et al. (2011) demonstrates that for this scaffold, moving the aryl substituent from the 7- or 8-position to the 6-position leads to a profound loss of in vitro TRPV1 antagonistic activity [1]. Furthermore, the nature of the N-substituent on the tetrahydroquinoline ring dictates the CYP3A4 inhibition liability; large bulky groups increase inhibition, whereas small alkyl groups can minimize it [1]. Therefore, the specific 6-substituted urea structure with a propylsulfonyl N-substituent defines a unique activity and selectivity profile that cannot be assumed from other analogs.

Quantitative Differentiation Evidence for 1-(3-Phenylpropyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea Against Tetrahydroquinoline Urea Analogs


Substitution Position Dictates TRPV1 Potency: 6-Position Leads to a Dramatic Drop in Activity Compared to 7- or 8-Position Analogs

In the tetrahydroquinoline urea series, the placement of the urea-linked aryl substituent is a key determinant of in vitro potency for human TRPV1 antagonism. The SAR study by Schmidt et al. explicitly states that 'substitutions at the 6-position led to a dramatic drop in activity' compared to the 7- and 8-positions [1]. This compound, with its urea linkage at the 6-position, can therefore be differentiated from typical high-potency analogs substituted at the 7- or 8-position, such as the 7-tBu or 8-tBu substituted compounds which showed IC50 values of 66 nM and 47 nM, respectively [1]. The quantitative potency of the 6-substituted compound is expected to be substantially higher (weaker), a critical factor in experimental design.

TRPV1 antagonist Pain Structure-Activity Relationship (SAR)

N-Substituent Modulates CYP3A4 Inhibition Liability: Propylsulfonyl vs. Benzyl vs. Methyl Groups

Tetrahydroquinoline ureas are inherently prone to CYP3A4 enzyme inhibition, an off-target liability that limits their therapeutic utility. The SAR analysis by Schmidt et al. reveals that bulky N-substituents like benzyl lead to potent CYP3A4 inhibition (e.g., compound 11j shows 93% inhibition at 10 µM), whereas small substituents such as methyl can drastically reduce this effect (e.g., compound 11k shows 11% inhibition at 10 µM) [1]. The target compound's propylsulfonyl group is an N-substituent that is sterically and electronically different from both benzyl and methyl. Its sulfonyl moiety may offer a unique balance, potentially providing solubility benefits over a simple alkyl group, but its CYP3A4 inhibition profile is a key differentiator that requires experimental verification.

CYP3A4 inhibition Drug-Drug Interaction ADMET

3-Phenylpropyl Urea Side Chain: A Unique Motif with Unknown Potency and Selectivity Implications

The 3-phenylpropyl group attached to the urea nitrogen is a distinct structural feature not covered in the primary SAR table of Schmidt et al., which focused on substituted phenyl ureas [1]. The closest analogs in the literature have a direct phenyl attachment or a short alkyl linker. The extended three-carbon linker between the phenyl ring and the urea core in this compound introduces increased lipophilicity and conformational flexibility, which will impact target binding, off-target receptor interactions, and pharmacokinetic properties compared to the direct phenyl-linked analogs.

TRPV1 antagonist Side-chain SAR Selectivity

Optimal Application Scenarios for 1-(3-Phenylpropyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea Based on Differentiated Evidence


Negative Control or Low-Activity Reference in TRPV1 SAR Studies

Given the established SAR that 6-substituted tetrahydroquinoline ureas exhibit a dramatic drop in TRPV1 antagonistic activity compared to 7- or 8-substituted analogs [1], this compound is best deployed as a negative control or a low-activity reference compound in in vitro Ca2+ influx studies. This allows researchers to validate assay windows and confirm that observed activity in other compounds is indeed dependent on the correct positional substitution.

CYP3A4 Inhibition Screening for N-Substituent Effects

The propylsulfonyl N-substituent on this compound is structurally distinct from the methyl and benzyl groups characterized in the literature for CYP3A4 inhibition [1]. A primary application is its use in a panel of tetrahydroquinoline ureas with varied N-substituents to screen for CYP3A4 inhibition. This will map the contribution of the sulfonyl moiety to the off-target liability, a critical step for identifying a superior clinical candidate with a clean drug-drug interaction profile.

Exploratory Tool for Urea Linker Length in TRPV1 Antagonist Design

The compound features a unique 3-phenylpropyl urea side chain, unlike the direct phenyl-linked ureas common in the literature [1]. It serves as a specific probe to study the effect of a flexible, three-carbon linker on TRPV1 binding, functional activity, and molecular selectivity against related ion channels. This can guide the design of next-generation TRPV1 antagonists with optimized pharmacodynamic properties.

Quote Request

Request a Quote for 1-(3-Phenylpropyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.